Product packaging for 3,6-Dinitrophenanthrene(Cat. No.:CAS No. 100527-20-6)

3,6-Dinitrophenanthrene

Cat. No.: B033633
CAS No.: 100527-20-6
M. Wt: 268.22 g/mol
InChI Key: QLKQQDNTUYZGPA-UHFFFAOYSA-N
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Description

3,6-Dinitrophenanthrene is a high-purity nitro-derivatized polycyclic aromatic hydrocarbon (Nitro-PAH) of significant interest in advanced research applications. Its primary value lies in environmental science, where it serves as a critical standard and model compound for studying the fate, transport, and toxicology of nitro-PAHs, a class of environmental contaminants often formed through the incomplete combustion of fossil fuels and known for their direct mutagenic and carcinogenic properties. In analytical chemistry, it is indispensable for method development and calibration in techniques such as HPLC, GC-MS, and fluorescence spectroscopy for the accurate quantification of nitro-PAHs in complex matrices like air particulate matter, soil, and water. Furthermore, this compound finds utility in materials science due to its electron-deficient aromatic structure. The strongly electron-withdrawing nitro groups make it a candidate for investigation as a building block in organic electronic materials, such as electron-transport layers, or as a precursor for the synthesis of more complex heterocyclic systems. Researchers utilize this compound to probe charge-transfer interactions, solid-state packing, and the photophysical properties of functionalized aromatics. This product is intended for research purposes as a standard, reagent, or chemical intermediate and is strictly for laboratory use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H8N2O4 B033633 3,6-Dinitrophenanthrene CAS No. 100527-20-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,6-dinitrophenanthrene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8N2O4/c17-15(18)11-5-3-9-1-2-10-4-6-12(16(19)20)8-14(10)13(9)7-11/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLKQQDNTUYZGPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(C=C2)[N+](=O)[O-])C3=C1C=CC(=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40143369
Record name Phenanthrene, 3,6-dinitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40143369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100527-20-6
Record name Phenanthrene, 3,6-dinitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100527206
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenanthrene, 3,6-dinitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40143369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 3,6 Dinitrophenanthrene

Exploration of Targeted Synthesis Approaches to 3,6-Dinitrophenanthrene

Targeted synthesis of this compound relies on building the molecule through sequential reactions where the positions of the nitro groups are controlled from the start. This avoids the separation challenges associated with direct nitration of phenanthrene (B1679779).

Reductive Cyclization Strategies in Phenanthrene Ring Formation

The formation of the central ring in the phenanthrene scaffold is a critical step in its synthesis. Reductive cyclization is a powerful strategy to achieve this. A variety of such methods exist for creating phenanthrene systems, including the Pschorr cyclization, which involves the copper-catalyzed intramolecular substitution of an aryldiazonium salt. wikipedia.orgbeilstein-journals.org Other modern approaches include photocatalytic radical-induced cyclizations. rsc.orgnih.gov

In a well-established route to this compound, the key ring-forming step involves the reductive cyclization of a biphenyl (B1667301) precursor. mdpi.com Specifically, 5,5′-dinitro-[1,1′-biphenyl]-2,2′-dicarbaldehyde is treated with hydrazine (B178648) hydrate (B1144303) in refluxing glacial acetic acid. mdpi.com This reaction proceeds through the formation of a dihydrazone intermediate, which then undergoes intramolecular cyclization and subsequent elimination of nitrogen and water to form the stable, aromatic phenanthrene ring system, yielding the target this compound. mdpi.com

Multi-Step Synthetic Pathways Utilizing Precursors to this compound

A notable and effective pathway for producing this compound is a seven-step synthesis originally reported by Bacon and Lindsay, which begins with the commercially available 4-nitroanthranilic acid. mdpi.comresearchgate.net This method ensures the precise placement of the nitro groups at the 3- and 6-positions of the final phenanthrene product. The subsequent reduction of the synthesized this compound can be used to produce 3,6-diaminophenanthrene, a valuable scaffold for creating molecular receptors. mdpi.comresearchgate.net

The synthetic sequence is detailed in the table below:

StepStarting MaterialReagents and ConditionsProductReference
14-nitroanthranilic acidNaNO₂, H₂SO₄, KI2-iodo-4-nitrobenzoic acid mdpi.com
22-iodo-4-nitrobenzoic acidBH₃·THF(2-iodo-4-nitrophenyl)methanol mdpi.com
3(2-iodo-4-nitrophenyl)methanolPCC, Celite2-iodo-4-nitrobenzaldehyde mdpi.com
42-iodo-4-nitrobenzaldehydeCopper powder, DMF, reflux5,5′-dinitro-[1,1′-biphenyl]-2,2′-dicarbaldehyde mdpi.com
55,5′-dinitro-[1,1′-biphenyl]-2,2′-dicarbaldehydeHydrazine hydrate, glacial acetic acid, refluxThis compound mdpi.com

Optimization of Reaction Conditions for Enhanced Yields and Selectivity in this compound Production

General strategies for optimizing the synthesis of nitroaromatic compounds often focus on controlling reaction conditions to enhance selectivity. For instance, in direct nitration reactions, which are prone to producing isomeric mixtures, optimization involves:

Low-Temperature Nitration: Conducting the reaction at low temperatures (e.g., -10°C to 5°C) can reduce the rate of side reactions and polymerization.

Choice of Nitrating Agent: Using milder nitrating agents, such as acetyl nitrate, can improve selectivity compared to harsher mixtures like fuming nitric acid and sulfuric acid.

Solvent Screening: The choice of solvent can influence the orientation of the incoming nitro groups.

Green Chemistry Principles and Sustainable Routes in Dinitrophenanthrene Synthesis Research

Evaluating synthetic pathways through the lens of green chemistry is essential for developing sustainable chemical processes. nih.gov The principles of green chemistry advocate for minimizing waste, using less hazardous chemicals, improving energy efficiency, and maximizing atom economy. acs.org

An analysis of the Bacon and Lindsay synthesis for this compound reveals several areas for potential green improvement:

Hazardous Reagents: The synthesis employs several hazardous substances, including hydrazine hydrate (a potent reducing agent and suspected carcinogen), chromium-based oxidants (PCC), and iodine compounds. mdpi.com

Atom Economy: Multi-step syntheses, particularly those involving protecting groups or leaving groups, can have a lower atom economy. acs.org The described pathway involves the loss of iodine, nitrogen, and other small molecules at various stages.

Energy Consumption: Several steps require heating and reflux, contributing to the energy demand of the process. mdpi.com

Future research into more sustainable routes for dinitrophenanthrenes could explore photocatalysis. For example, some dinitrophenanthrene derivatives have been investigated as photosensitizers, suggesting that light-driven reactions could offer milder and more efficient synthetic alternatives. The use of biocatalysis, employing enzymes to perform specific transformations, could also provide a greener path by avoiding harsh reagents and protecting groups. pharmafeatures.com

Comparative Analysis of Synthetic Efficiencies for Positional Isomers of Dinitrophenanthrene

The synthesis of specific dinitrophenanthrene isomers is highly dependent on the target substitution pattern, as different isomers require distinct synthetic strategies. Direct nitration of phenanthrene is generally inefficient for producing a specific isomer due to poor regioselectivity. numberanalytics.com

The table below compares the synthetic approaches for different dinitrophenanthrene isomers, highlighting the varied efficiencies and strategies.

IsomerSynthetic StrategySelectivity/EfficiencyReference
This compound Multi-step synthesis from 4-nitroanthranilic acid, involving Ullmann coupling and reductive cyclization.High selectivity, as the nitro group positions are determined by the starting material. The route is efficient, requiring minimal chromatographic purification. mdpi.comresearchgate.net
2,10-Dinitrophenanthrene Nitration of a precursor, 9,10-dihydrophenanthrene, followed by aromatization.This precursor-based approach offers better control than direct nitration of phenanthrene, but can still produce by-products like 3-nitro isomers.
4,5-Dinitrophenanthrene-9,10-dione (B11952736) Nitration of phenanthrene-9,10-dione (phenanthraquinone).The ketone groups direct the nitration to the 4 and 5 positions, leading to selective synthesis of this specific dione (B5365651) derivative.
2,7-Dinitrophenanthrene Nitration of 9,10-phenanthrenequinone can also yield the 2,7-dinitro isomer, which must be separated from the 2,5-dinitro isomer.Requires isomeric separation, typically through recrystallization or chromatography, reducing overall process efficiency.
2,6-Dinitrophenanthrene Synthesized via nitration of phenanthrene with a mixture of nitric and sulfuric acid.This method is generally part of a complex mixture of isomers, making isolation of the pure 2,6-isomer challenging. ontosight.ai

This comparative analysis underscores that while direct nitration is a simple concept, it is an inefficient method for obtaining pure positional isomers of dinitrophenanthrene. Targeted, multi-step syntheses, although often longer, are superior in terms of selectivity and are essential for producing specific isomers like this compound for advanced applications. mdpi.comelectronicsandbooks.com

Theoretical and Computational Investigations of 3,6 Dinitrophenanthrene

Quantum Chemical Approaches to the Electronic Structure of 3,6-Dinitrophenanthrene

Quantum chemical methods are central to elucidating the electronic properties of molecules. These ab initio techniques solve electronic structure problems to provide detailed information about molecular geometry, stability, and orbital characteristics.

Density Functional Theory (DFT) has become a primary method for investigating the electronic structure of complex organic molecules. mdpi.com It is frequently used to determine the optimized molecular geometry, which corresponds to the lowest energy conformation of the molecule. researchgate.net For dinitrophenanthrene derivatives, theoretical calculations are often performed using DFT with the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional and a 6-31G(d,p) basis set. researchgate.netyu.edu.jo

The frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical for understanding a molecule's chemical reactivity and electronic properties. youtube.comyoutube.com The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the most likely to accept electrons. youtube.comresearchgate.net

MoleculeHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)
Phenanthrene (B1679779)-5.771-0.9924.779
2,7-Dinitrophenanthrene-6.919-3.4843.435
This compound-6.904-3.3573.547
4,5-Dinitrophenanthrene-6.738-3.5683.170
Table 1: Calculated frontier orbital energies and energy gaps for phenanthrene and its dinitro isomers using DFT (B3LYP/6-31G(d,p)). Data sourced from a study on the electronic properties of nitrophenanthrenes. researchgate.netyu.edu.jo

Ionization Potential (IP) is the energy required to remove an electron from a molecule, while Electron Affinity (EA) is the energy released when a molecule accepts an electron. kit.edu These fundamental properties can be accurately predicted using various ab initio computational methods, including DFT, MP2, and CBS-QB3. dovepress.comosti.gov

Theoretical calculations demonstrate that the IP and EA of dinitrophenanthrene isomers are significantly affected by the presence of the nitro groups. researchgate.netyu.edu.jo Compared to the parent phenanthrene molecule, the dinitrophenanthrene isomers exhibit higher ionization potentials and electron affinities. researchgate.netyu.edu.jo This indicates that more energy is required to remove an electron from these molecules, and more energy is released upon electron capture, which is consistent with the electron-withdrawing nature of the nitro groups.

MoleculeIonization Potential (eV)Electron Affinity (eV)
Phenanthrene5.7710.992
2,7-Dinitrophenanthrene6.9193.484
This compound6.9043.357
4,5-Dinitrophenanthrene6.7383.568
Table 2: Calculated Ionization Potential and Electron Affinity for phenanthrene and its dinitro isomers. These values are derived from the energies of the frontier molecular orbitals. researchgate.net

Predictive Modeling of Reactivity and Chemical Properties of this compound

Predictive modeling systems utilize computational algorithms to estimate a wide range of physical and chemical parameters directly from a molecule's structure. epa.gov These models are built upon fundamental chemical structure theory and can forecast reactivity without the need for laboratory measurements. epa.gov In recent years, machine learning and other data-driven methods have emerged as powerful tools for predicting chemical reactions and properties with increasing accuracy. researchgate.netiscientific.org

For a molecule like this compound, these models can predict its behavior in various chemical environments. By analyzing parameters derived from its computed electronic structure, such as the HOMO-LUMO gap, ionization potential, and electron affinity, its reactivity profile can be estimated. For instance, the relatively low HOMO-LUMO gap and high electron affinity suggest a susceptibility to nucleophilic attack. researchgate.netresearchgate.net

Positional Isomer Effects on Electronic Properties within the Dinitrophenanthrene Series

Positional isomerism, which concerns the different spatial arrangements of substituent groups on a molecular scaffold, can have a profound impact on the physical and electronic properties of a molecule. dergipark.org.trnih.govrsc.org In the dinitrophenanthrene series, the location of the two nitro groups on the phenanthrene core is a critical factor that fine-tunes the molecule's electronic characteristics. researchgate.netyu.edu.jo

IsomerIonization Potential (eV)Electron Affinity (eV)Dipole Moment (Debye)
2,7-Dinitrophenanthrene6.9193.4847.5606
This compound6.9043.3579.9884
4,5-Dinitrophenanthrene6.7383.5683.2225
Table 3: Comparison of calculated electronic properties among dinitrophenanthrene isomers, highlighting the effect of the nitro groups' positions. researchgate.net

Advanced Computational Techniques for Simulating Dinitrophenanthrene Behavior in Solution and Solid States

Advanced computational methods are crucial for predicting the behavior of materials and molecules in different phases. esa.intcdmf.org.br Simulating the behavior of this compound in solution and solid states requires techniques that can account for intermolecular interactions and the surrounding environment.

For solid-state simulations, DFT remains a foundational tool. cdmf.org.br By applying periodic boundary conditions, these methods can model the crystalline structure, predict properties like lattice energy and vibrational modes, and calculate the electronic band structure. cdmf.org.br The choice of an appropriate functional and basis set is critical for achieving results that correlate well with experimental data. cdmf.org.br

Simulating behavior in solution presents the challenge of accurately modeling solvent effects. This can be achieved through implicit solvation models, where the solvent is treated as a continuous medium, or explicit models, where individual solvent molecules are included in the calculation. mdpi.com Furthermore, the integration of machine learning algorithms with traditional computational physics models is an emerging field that promises to enhance the speed and accuracy of simulations for complex systems in various states. esa.intmdpi.com These advanced techniques are essential for building a comprehensive understanding of how this compound interacts with its environment.

Reactivity and Mechanistic Pathways of 3,6 Dinitrophenanthrene

Nitro Group Reduction Chemistries: Formation of 3,6-Diaminophenanthrene Derivatives

The conversion of 3,6-dinitrophenanthrene to 3,6-diaminophenanthrene is a significant reductive transformation. This process is crucial for synthesizing larger, more complex molecules where the diamine serves as a versatile building block, such as in the creation of anion receptors. The choice of reducing agent is critical to achieving a high yield of the desired diamine while minimizing decomposition products.

Experimental studies have shown that while mild reducing agents like hydrazine (B178648) hydrate (B1144303) with a palladium on carbon catalyst (NH₂NH₂·H₂O/Pd/C) or sodium borohydride (B1222165) with nickel(II) chloride (NaBH₄/NiCl₂) can effect the reduction, they often lead to significant decomposition. A more effective and higher-yielding method involves the use of iron powder with ammonium (B1175870) chloride in a refluxing ethanol/water mixture. This method provides the target 3,6-diaminophenanthrene with minimal decomposition and a straightforward workup process.

Detailed Mechanistic Elucidation of Reductive Transformations

The reaction can proceed via two main pathways: unimi.itnih.gov

  • Direct Route: The nitro group (-NO₂) is first reduced to a nitroso group (-NO), which is then further reduced to a hydroxylamino group (-NHOH). The final step is the reduction of the hydroxylamino group to the amino group (-NH₂).
  • Condensation Route: This pathway involves the condensation of the nitroso intermediate with the hydroxylamino intermediate to form an azoxy species (-N(O)=N-). This species is subsequently reduced to an azo compound (-N=N-), then to a hydrazo compound (-NH-NH-), and finally cleaved to form two amino groups. unimi.it
  • These transformations can occur through successive two-electron steps, often facilitated by a metal catalyst (like iron), or through single-electron transfer steps, which involve radical intermediates. nih.gov The specific pathway and intermediates can be influenced by the reaction conditions, including the choice of reductant and the pH of the medium.

    Chemo- and Regioselectivity in Nitro Group Modifications

    Selectivity is a key consideration in the modification of dinitrated aromatic compounds. slideshare.netnih.gov

  • Chemoselectivity refers to the preferential reaction of one functional group over another. In the context of this compound, this pertains to the ability to reduce both nitro groups completely to amines without over-reduction or side reactions, or potentially to selectively reduce one nitro group to an amine while leaving the other intact. Achieving the diamine product requires conditions robust enough to fully reduce both groups, as demonstrated by the efficacy of the iron/ammonium chloride system.
  • Regioselectivity concerns the position of chemical change when multiple sites are available. For the reduction of this compound, this is not a factor as the molecule is symmetrical. However, in unsymmetrical dinitrophenanthrenes or other poly-nitroaromatics, the electronic environment of each nitro group would dictate its reactivity, leading to preferential reduction at one site over another. medicineinnovates.comwuxiapptec.com
  • The choice of reducing agent and reaction conditions allows for control over the chemoselectivity of the reaction, enabling the synthesis of either the fully reduced diamine or, under different conditions, partially reduced intermediates. osti.gov

    Nucleophilic Aromatic Substitution (SNAr) Reactions in Dinitrophenanthrene Systems

    Nucleophilic aromatic substitution (SNAr) is a fundamental reaction pathway for aromatic compounds bearing strong electron-withdrawing groups, such as nitro groups. libretexts.orglibretexts.org These groups activate the aromatic ring, making it susceptible to attack by nucleophiles. While specific SNAr studies on this compound are not extensively documented in the reviewed literature, research on other dinitrophenanthrene isomers provides significant insight into the mechanistic principles governing these systems.

    Formation and Characterization of Meisenheimer Complexes

    A hallmark of the SNAr mechanism is the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.orgwikipedia.org This complex is formed when a nucleophile attacks an electron-deficient aromatic ring, temporarily disrupting its aromaticity and forming a new sigma bond to a ring carbon. libretexts.org The negative charge is delocalized across the ring and, importantly, onto the electron-withdrawing nitro groups. wikipedia.org

    While stable Meisenheimer salts can sometimes be isolated, they are more commonly transient intermediates in substitution reactions. wikipedia.org Their formation can be confirmed using spectroscopic methods. For instance, in studies of related dinitrophenanthrene systems, the formation of Meisenheimer complexes has been characterized by absorption and NMR spectroscopy. upenn.eduresearchgate.net The distinct electronic structure of the complex gives rise to unique spectroscopic signatures that allow for its detection and characterization.

    Kinetic and Thermodynamic Parameters Governing SNAr Processes

    The rate of SNAr reactions is governed by kinetic and thermodynamic parameters that describe the energy landscape of the reaction pathway. researchgate.netnagaland.gov.in The mechanism generally involves two steps: the initial nucleophilic attack to form the Meisenheimer complex and the subsequent departure of the leaving group to restore aromaticity. libretexts.org

    Kinetic studies, often using techniques like stopped-flow spectrophotometry, allow for the determination of rate constants (k) and activation parameters (e.g., enthalpy of activation, ΔH‡, and entropy of activation, ΔS‡). frontiersin.orgacs.org These parameters provide insight into the structure of the transition state and the rate-determining step of the reaction. For many SNAr reactions, the formation of the Meisenheimer complex (the first step) is the rate-limiting step due to the high energy required to disrupt the aromatic system. libretexts.org

    The table below presents representative kinetic data from a study on a related dinitrophenyl ether, illustrating the type of parameters determined in SNAr reaction analysis.

    Table 1: Kinetic and Thermodynamic Parameters for a Representative SNAr Reaction
    ParameterValueSignificance
    ΔH‡ (Enthalpy of Activation)0.38 kcal/molLow value indicates a small energy barrier to reaction.
    ΔS‡ (Entropy of Activation)-55.4 cal/(mol·K)Large negative value suggests a highly ordered transition state.
    βnuc (Brønsted coefficient)0.4-0.7Indicates the degree of bond formation in the transition state. frontiersin.org

    Steric and Electronic Influences on Reactivity at the Phenanthrene (B1679779) Core

    The reactivity of the phenanthrene core in SNAr reactions is profoundly influenced by both electronic and steric factors. rsc.orgnih.gov

  • Electronic Effects: The primary electronic influence in this compound comes from the two powerful electron-withdrawing nitro groups. These groups deactivate the ring towards electrophilic substitution but strongly activate it for nucleophilic attack. semanticscholar.org They achieve this by inductively pulling electron density from the ring and, more importantly, by stabilizing the negative charge of the intermediate Meisenheimer complex through resonance. The positions of these groups are critical; ortho and para placements relative to a leaving group provide the most significant stabilization and thus the greatest rate enhancement. libretexts.org
  • Steric Effects: Steric hindrance can affect the rate of SNAr reactions by impeding the approach of the nucleophile to the aromatic ring. rsc.org In the case of the phenanthrene system, the fused-ring structure creates distinct steric environments at different positions. While the 3- and 6-positions are relatively unhindered, attack at other positions, particularly those in the crowded "bay region" (like positions 4 and 5), would be sterically more demanding. researchgate.net Furthermore, bulky nucleophiles will react more slowly than smaller ones due to increased steric repulsion in the transition state. rsc.org
  • Photochemical Reactivity and Excited State Reaction Mechanisms of this compound and Its Analogs

    The photochemical behavior of nitro-polycyclic aromatic hydrocarbons (nitro-PAHs) is a complex field of study, with reaction pathways and efficiencies being highly dependent on the specific molecular structure, the orientation of the nitro groups, and the surrounding environment. While detailed experimental data specifically for the photochemical reactivity of this compound are not extensively available in public literature, its reactivity can be inferred from the behavior of analogous compounds and theoretical considerations.

    A critical factor influencing the photoreactivity of nitro-PAHs is the dihedral angle between the nitro group and the aromatic plane. For this compound, this angle is calculated to be below 10 degrees, indicating a nearly coplanar orientation. inchem.orgwho.int This planarity is significant as it affects the electronic interactions between the nitro groups and the phenanthrene core, which in turn governs the excited state dynamics. In contrast, dinitrophenanthrene isomers with nitro groups in positions that force a more perpendicular orientation, such as 1,5-, 1,10-, and 4,9-dinitrophenanthrene, exhibit different properties, including lower mutagenic potency. inchem.orgwho.int

    Upon absorption of light, nitro-PAHs are promoted to an electronically excited state. For many nitro-aromatic compounds, there is an efficient population of the triplet state from the initially formed singlet excited state. nih.gov This triplet state is often the key intermediate in subsequent photochemical reactions.

    Two primary photochemical reaction pathways have been proposed for nitro-PAHs:

    Nitro-Nitrite Rearrangement: This pathway is more common for nitro-PAHs where the nitro group is forced into a perpendicular or near-perpendicular orientation relative to the aromatic ring system. wikipedia.org The excited state undergoes a rearrangement to form a nitrite (B80452) intermediate, which can then lead to other products.

    Photochemical Oxidation of the Aromatic Ring: For nitro-PAHs with a more coplanar orientation of the nitro group, such as is the case for this compound, photochemical oxidation of the aromatic rings is a more likely pathway. wikipedia.org

    Given the planarity of this compound, it is plausible that its photochemical reactivity is dominated by reactions on the aromatic core rather than rearrangement of the nitro groups. However, without direct experimental evidence, this remains a scientifically informed hypothesis.

    The study of analogous compounds provides further insight. For instance, the photodegradation of various nitro-PAHs is influenced by the presence of oxygen and the nature of the solvent. wikipedia.org The complexity of these reactions often leads to a variety of photoproducts.

    Table 1: Structural and Reactivity Characteristics of Dinitrophenanthrene Isomers

    CompoundNitro Group PositionsCalculated Dihedral AngleInferred Photochemical Pathway
    This compound 3,6< 10° inchem.orgwho.intPredominantly ring oxidation wikipedia.org
    1,5-Dinitrophenanthrene 1,5Perpendicular/Near-perpendicular inchem.orgwho.intLikely nitro-nitrite rearrangement wikipedia.org
    1,10-Dinitrophenanthrene 1,10Perpendicular/Near-perpendicular inchem.orgwho.intLikely nitro-nitrite rearrangement wikipedia.org
    4,9-Dinitrophenanthrene 4,9Perpendicular/Near-perpendicular inchem.orgwho.intLikely nitro-nitrite rearrangement wikipedia.org

    Other Significant Reaction Pathways Involving the Phenanthrene Core

    The phenanthrene core is susceptible to a variety of chemical transformations, with the 9 and 10 positions being particularly reactive. wikipedia.org These reactions are fundamental to the synthesis of various phenanthrene derivatives.

    Oxidation:

    The oxidation of phenanthrene can be achieved using various oxidizing agents. A common reaction is the oxidation with chromic acid, which yields phenanthrene-9,10-quinone. wikipedia.orgnumberanalytics.com Another method involves the use of a fungal laccase in the presence of 1-hydroxybenzotriazole (B26582) and unsaturated lipids, which also produces phenanthrene-9,10-quinone and 2,2'-diphenic acid as major products. nih.gov The reaction kinetics for the oxidation of phenanthrene to 2,2'-diphenic acid using peracetic acid have also been investigated. journalcjast.com In the atmosphere, phenanthrene can be oxidized by hydroxyl radicals in the presence of oxygen and nitrogen oxides, leading to a variety of oxygenated products including phenanthrols, phenanthrones, and phenanthrenequinones. bohrium.comnih.gov

    Reduction:

    The phenanthrene core can be reduced to form 9,10-dihydrophenanthrene. This is typically achieved through catalytic hydrogenation with hydrogen gas over a Raney nickel catalyst. wikipedia.orgnumberanalytics.com

    Electrophilic Substitution:

    Phenanthrene undergoes electrophilic substitution reactions, primarily at the 9-position. numberanalytics.com Examples include:

    Nitration: Reaction with a mixture of nitric and sulfuric acids yields 9-nitrophenanthrene. numberanalytics.com

    Bromination: Treatment with bromine in the presence of a catalyst like iron(III) bromide results in 9-bromophenanthrene. numberanalytics.com

    Sulfonation: Reaction with sulfuric acid leads to the formation of 2- and 3-phenanthrenesulfonic acids. wikipedia.org

    Friedel-Crafts Acylation: Acylation with acyl chlorides in the presence of aluminum chloride produces 9-acylphenanthrenes. numberanalytics.com

    Other Reactions:

    Ozonolysis: The reaction of phenanthrene with ozone leads to the cleavage of the 9,10-double bond, forming diphenylaldehyde. wikipedia.org

    Cyclocarbonylation: A unique reaction involving the [Fe(CO)5]-induced cyclocarbonylation of a phenanthriporphyrin core has been reported, where a CO molecule is incorporated into the phenanthrene fragment. rsc.org

    Reduction by Microorganisms: The bacterium Kocuria oceani has been shown to degrade phenanthrene coupled with the reduction of Fe(III) under aerobic conditions. nih.gov Anaerobic biodegradation by the sulfate-reducing strain PheS1 has also been observed, initiating with carboxylation. nih.gov

    Table 2: Summary of Key Reactions of the Phenanthrene Core

    Reaction TypeReagentsMajor Product(s)Reference(s)
    Oxidation Chromic acidPhenanthrene-9,10-quinone wikipedia.orgnumberanalytics.com
    Fungal laccase, 1-hydroxybenzotriazole, unsaturated lipidsPhenanthrene-9,10-quinone, 2,2'-diphenic acid nih.gov
    Peracetic acid2,2'-diphenic acid journalcjast.com
    OH radicals, O₂, NOx (atmospheric)Phenanthrols, phenanthrones, phenanthrenequinones bohrium.comnih.gov
    Reduction H₂, Raney nickel9,10-Dihydrophenanthrene wikipedia.orgnumberanalytics.com
    Nitration HNO₃, H₂SO₄9-Nitrophenanthrene numberanalytics.com
    Bromination Br₂, FeBr₃9-Bromophenanthrene numberanalytics.com
    Sulfonation H₂SO₄2- and 3-Phenanthrenesulfonic acids wikipedia.org
    Friedel-Crafts Acylation Acyl chloride, AlCl₃9-Acylphenanthrene numberanalytics.com
    Ozonolysis O₃Diphenylaldehyde wikipedia.org

    Advanced Characterization Techniques for Elucidating 3,6 Dinitrophenanthrene Structure and Reactivity in Research

    Spectroscopic Methodologies for Structural Confirmation and Mechanistic Insights

    Spectroscopic techniques are fundamental in the analysis of organic compounds. For 3,6-Dinitrophenanthrene, methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are routinely employed to provide a complete picture of its structure and behavior. mdpi.com

    Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. magritek.com By analyzing the chemical shifts, splitting patterns (multiplicity), and integration of signals in a ¹H NMR spectrum, researchers can distinguish this compound from its other dinitro-substituted isomers. oxinst.comazom.com Each unique proton environment in the molecule gives rise to a distinct signal, and the coupling between neighboring protons provides information about the connectivity of the atoms. libretexts.org

    For instance, the symmetry of the this compound molecule results in a specific pattern of signals in the aromatic region of the ¹H NMR spectrum, which would differ from that of other isomers like 2,10-Dinitrophenanthrene. ¹³C NMR spectroscopy further aids in structural confirmation by providing information about the carbon skeleton. msu.edu The number of unique carbon signals directly corresponds to the number of non-equivalent carbon atoms in the molecule. In research involving reactions of this compound, such as its reduction to 3,6-diaminophenanthrene, NMR is crucial for identifying the resulting products by observing the disappearance of signals corresponding to the dinitrophenanthrene and the appearance of new signals for the diaminophenanthrene. mdpi.com

    Interactive Table: Predicted ¹H NMR and ¹³C NMR Data for this compound
    Technique Parameter Predicted Value/Observation Structural Information Provided
    ¹H NMRChemical Shift (δ)Aromatic protons would appear in the downfield region (typically 7-9 ppm) due to the deshielding effect of the aromatic rings and nitro groups.Indicates the electronic environment of the protons.
    MultiplicityComplex splitting patterns (doublets, triplets, etc.) would arise from proton-proton coupling.Reveals the number of neighboring protons, thus confirming connectivity.
    IntegrationThe ratio of the areas under the peaks would correspond to the ratio of the number of protons in each unique environment.Confirms the number of protons of each type.
    ¹³C NMRNumber of SignalsDue to the molecule's symmetry, fewer than 14 signals would be expected.Indicates the number of chemically non-equivalent carbon atoms.
    Chemical Shift (δ)Carbons attached to nitro groups would be significantly downfield. Aromatic carbons would appear in the 120-150 ppm range.Provides information about the electronic environment of each carbon atom.

    Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. libretexts.orgmsu.edu For this compound, IR spectroscopy is particularly useful for confirming the presence of the nitro (NO₂) groups and the aromatic phenanthrene (B1679779) core. tanta.edu.eg

    The nitro groups exhibit characteristic strong absorption bands corresponding to their symmetric and asymmetric stretching vibrations. alfredstate.edu The phenanthrene moiety gives rise to a series of bands related to C-H stretching, C=C ring stretching, and C-H out-of-plane bending vibrations. The specific frequencies of these vibrations can provide clues about the substitution pattern on the aromatic ring system. elte.hu

    Interactive Table: Characteristic IR Absorption Frequencies for this compound
    Functional Group Vibrational Mode Typical Wavenumber Range (cm⁻¹) Significance
    Nitro (NO₂)Asymmetric Stretching~1550 - 1490Confirms the presence of nitro groups.
    Nitro (NO₂)Symmetric Stretching~1355 - 1315Confirms the presence of nitro groups.
    Aromatic C-HStretching~3100 - 3000Indicates the presence of the aromatic phenanthrene core.
    Aromatic C=CRing Stretching~1600 - 1450Characteristic of the aromatic ring system.
    Aromatic C-HOut-of-plane Bending~900 - 675The pattern of these bands can help to confirm the substitution pattern.

    Mass Spectrometry (MS) is a technique that measures the mass-to-charge ratio (m/z) of ions. scienceready.com.au It is used to determine the molecular weight of a compound and to obtain structural information from its fragmentation pattern. libretexts.org For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight. msu.edusavemyexams.com

    High-resolution mass spectrometry (HRMS) can provide the exact mass, which allows for the determination of the molecular formula. The fragmentation pattern, which results from the breakdown of the molecular ion, can provide further structural evidence. uni-saarland.de For example, the loss of nitro groups (NO₂) or other characteristic fragments can be observed, helping to confirm the identity of the compound. mdpi.com

    Interactive Table: Expected Mass Spectrometry Data for this compound
    Parameter Expected Observation Information Gained
    Molecular Ion Peak (M⁺)A peak at the m/z value corresponding to the molecular weight of C₁₄H₈N₂O₄.Confirms the molecular weight of the compound.
    High-Resolution Mass (HRMS)An exact mass measurement consistent with the molecular formula C₁₄H₈N₂O₄.Confirms the elemental composition.
    Fragmentation PatternPeaks corresponding to the loss of NO₂ groups (M - 46), and other fragments characteristic of the phenanthrene ring system.Provides evidence for the presence of nitro groups and the phenanthrene core, aiding in structural elucidation.

    Advanced Electron Microscopy for Morphology and Microstructure Characterization in Research Contexts

    In research contexts where this compound is used as a component in materials, advanced electron microscopy techniques like Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are employed to study the morphology and microstructure of the resulting materials. mdpi.comresearchgate.net SEM provides high-resolution images of the surface topography, while TEM allows for the visualization of the internal structure at the nanoscale. researchgate.netnih.gov These techniques are crucial for understanding how the incorporation of this compound influences the physical properties and performance of a material. oaepublish.com

    Integration of Experimental and Computational Spectroscopy for Comprehensive Understanding

    A more comprehensive understanding of the structure and reactivity of this compound can be achieved by integrating experimental spectroscopic data with computational methods. arxiv.org Density Functional Theory (DFT) calculations, for example, can be used to predict NMR chemical shifts, vibrational frequencies for IR spectra, and electronic transitions. koyauniversity.org Comparing these calculated spectra with the experimental data can aid in the assignment of spectral features and provide deeper insights into the electronic structure and properties of the molecule. osti.gov This integrated approach is particularly useful for complex molecules where experimental data alone may be difficult to interpret.

    Derivatives of 3,6 Dinitrophenanthrene and Their Advanced Research Applications

    3,6-Diaminophenanthrene as a Key Intermediate for Supramolecular Chemistry Research

    The reduction of 3,6-dinitrophenanthrene yields 3,6-diaminophenanthrene, a crucial intermediate that provides a rigid and well-defined platform for constructing complex supramolecular architectures. mdpi.com The fixed distance and orientation of the two amine groups on the phenanthrene (B1679779) backbone make it an ideal building block for creating receptors tailored to bind specific molecules, particularly anions. mdpi.com The development of a facile and straightforward synthetic route to 3,6-diaminophenanthrene is expected to pave the way for its broader use in diverse research fields, from materials science to supramolecular chemistry. mdpi.comdntb.gov.uasciprofiles.com

    The development of synthetic anion receptors is a significant area of research due to the vital roles anions play in biological and environmental systems. mdpi.comsciprofiles.com Effective receptors often require rigid molecular scaffolds that pre-organize binding groups, such as ureas, thioureas, or amides, to create a specific binding site. mdpi.com 3,6-Diaminophenanthrene serves as an excellent scaffold for this purpose. mdpi.comresearchgate.net

    A notable example is the synthesis of a novel 3,6-bisureidophenanthrene anion receptor. mdpi.com This receptor is prepared from the 3,6-diaminophenanthrene building block, which itself is synthesized from this compound. mdpi.com The synthesis of this compound has been reported based on the reductive cyclization of 5,5′-dinitro-[1,1′-biphenyl]-2,2′-dicarbaldehyde using hydrazine (B178648) hydrate (B1144303). mdpi.com The subsequent reduction of the dinitro compound yields the key 3,6-diaminophenanthrene intermediate. mdpi.com This diamine can then be reacted with an appropriate isocyanate, such as 3,5-bis(trifluoromethyl)phenyl isocyanate, to form the bis-urea receptor. mdpi.com This receptor has demonstrated the ability to interact with anions of different sizes, such as phosphate (B84403) and chloride. mdpi.com The fluorescence properties of the phenanthrene block and its derivatives can also be exploited for sensing applications. mdpi.com

    Table 1: Simplified Synthetic Pathway to a 3,6-Diaminophenanthrene-Based Anion Receptor

    Step Starting Material Reagent Product Purpose
    1 5,5′-dinitro-[1,1′-biphenyl]-2,2′-dicarbaldehyde Hydrazine hydrate, Acetic acid This compound Cyclization to form the phenanthrene core. mdpi.com
    2 This compound Reducing agent (e.g., Pd/C, H₂) 3,6-Diaminophenanthrene Reduction of nitro groups to amines. mdpi.com
    3 3,6-Diaminophenanthrene 3,5-bis(trifluoromethyl)phenyl isocyanate 1,1′-(phenanthrene-3,6-diyl)bis(3-(3,5-bis(trifluoromethyl)phenyl)urea) Formation of the bis-urea anion receptor. mdpi.com

    The integration of such receptor motifs into more complex systems, including mechanically interlocked molecules like acs.orgrotaxanes, can lead to a significant increase in halide binding affinity due to the creation of a complementary binding pocket. nih.gov

    Optoelectronic Materials Derived from Dinitrophenanthrene Architectures

    The phenanthrene core, with its extended π-conjugated system, is an attractive building block for materials used in organic electronics and optoelectronics. researchgate.net The introduction of functional groups, such as the nitro groups in dinitrophenanthrene, allows for the fine-tuning of the molecule's electronic and photophysical properties. researchgate.netyu.edu.jo The addition of nitro groups to the phenanthrene molecule affects its electronic structure, leading to a decrease in the total energy and the HOMO-LUMO energy gap. yu.edu.jo This modification makes dinitrophenanthrene derivatives suitable for use as chromophores and photocatalysts in various advanced systems. mdpi.comrsc.org

    The development of photocatalysts with tunable redox potentials is a challenging but important goal in organic synthesis. acs.orgacs.org While research has highlighted this tunability in derivatives like 2,3-dicyanopyrazino phenanthrene, the underlying principles apply to the broader class of functionalized phenanthrenes. acs.orgacs.orgfigshare.com The redox potentials of photocatalysts must match those of the substrates to enable the necessary single-electron-transfer (SET) processes. acs.org Dinitrophenanthrene derivatives, such as 2,7-dinitrophenanthrene-9,10-dione (DNPO), have been successfully employed as effective photocatalysts. researchgate.net DNPO has been used to facilitate the visible-light-induced C−H/COO−H oxidative coupling reaction of 2-arylbenzoic acids. researchgate.netresearchgate.net Similarly, 4,5-dinitrophenanthrene-9,10-dione (B11952736) has been noted for its photocatalytic properties, including a long excited-state lifetime and high reduction potential, making it suitable for various synthetic applications under mild conditions.

    Table 2: Effect of Nitro Group Addition on the Electronic Properties of Phenanthrene

    Property Phenanthrene Dinitrophenanthrene Change upon Dinitration
    HOMO Energy -5.73 eV -7.21 eV Decrease
    LUMO Energy -1.25 eV -3.52 eV Decrease
    Energy Gap (HOMO-LUMO) 4.48 eV 3.69 eV Decrease
    Ionization Potential (IP) 5.73 eV 7.21 eV Increase
    Electron Affinity (EA) 1.25 eV 3.52 eV Increase

    Data derived from theoretical calculations presented in the Jordan Journal of Physics. yu.edu.jo

    The unique optical and electronic properties of dinitrophenanthrene derivatives make them valuable as chromophores in advanced material systems. researchgate.net Pyrene, a related polycyclic aromatic hydrocarbon, is widely used as a building block for optoelectronic applications due to its high charge carrier mobility and chemical stability, properties that are shared by the phenanthrene core. researchgate.net The introduction of electron-withdrawing nitro groups onto the phenanthrene scaffold significantly alters its electronic structure, influencing its absorption and emission characteristics. yu.edu.jo Theoretical studies on dinitrophenanthrene radical anions provide further insight into their optical spectra, which is crucial for designing materials for optoelectronic applications. dntb.gov.ua These properties are being explored for their potential in creating electroactive materials essential for advanced batteries and electronic devices.

    Role of Dinitrophenanthrene in Advanced Materials Science Research

    This compound and its derivatives are increasingly recognized for their potential in advanced materials science. mdpi.com The facile synthesis of its key derivative, 3,6-diaminophenanthrene, provides a versatile building block for new supramolecular receptors and optoelectronic materials. mdpi.comsciprofiles.com In the field of materials science, dinitrophenanthrene-based compounds are being investigated for their application in creating electroactive materials, which are critical for the development of next-generation batteries and electronic devices due to their conductive properties. The ability to functionalize the phenanthrene core allows for the creation of a wide range of materials with tailored properties, positioning dinitrophenanthrene as a significant compound in the design of novel functional materials. researchgate.netrsc.org

    Functionalization of Dinitrophenanthrene for Specific Research Applications

    The dinitrophenanthrene scaffold is amenable to a variety of functionalization reactions, allowing for the synthesis of complex molecules with specific applications. The nitro groups themselves can be reduced to amino groups, as seen in the synthesis of diaminophenanthrenes, which serve as building blocks for more complex structures.

    Research has shown that phenanthrenequinone (B147406) derivatives exhibit selective functionalization based on their electronic properties. For instance, more deactivated dinitro derivatives tend to undergo bromination preferentially over further nitration, demonstrating how existing functional groups can direct subsequent chemical modifications.

    An interesting application involves the indirect functionalization of the phenanthrene ring at the C2 and C7 positions. asianpubs.org Starting from 9,10-dihydrophenanthrene, a 2,7-dinitro derivative can be synthesized, which is not achievable through direct electrophilic nitration of phenanthrene. asianpubs.org This 2,7-dinitrophenanthrene can then be converted to the corresponding diamine and used in Staudinger ketene-imine [2+2] cycloaddition reactions to prepare novel bis-β-lactams, demonstrating a pathway to functionalize sterically constrained polycyclic aromatic rings for specific synthetic targets. asianpubs.org Other functionalization strategies include silver-catalyzed C(sp2)–H functionalization/C–O cyclization reactions and copper-catalyzed cycloadditions, which broaden the scope of accessible molecular architectures from phenanthrene-based starting materials. researchgate.netresearchgate.net

    An exploration into the evolving landscape of this compound chemistry reveals significant potential for innovation across synthesis, computational modeling, materials science, and interdisciplinary applications. Future research is poised to unlock new efficiencies and functionalities of this complex molecule.

    Q & A

    Basic Research Questions

    Q. What are the established synthetic routes for 3,6-dinitrophenanthrene, and what analytical methods are critical for confirming its purity?

    • Methodology : The synthesis typically involves nitration of phenanthrene derivatives. For example, 3,6-diaminophenanthrene is used as a scaffold, undergoing nitration under controlled conditions (e.g., mixed acid systems at low temperatures). Post-synthesis, purity is confirmed via 1H^1H-NMR (e.g., δ 8.28 ppm, J = 8.4 Hz for aromatic protons) and 13C^{13}C-NMR (e.g., δ 191.55 ppm for carbonyl groups). High-resolution mass spectrometry (HRMS) is essential for molecular ion validation (calc. 301.0455, found 301.0470) .

    Q. What are the primary safety considerations when handling this compound in laboratory settings?

    • Methodology : Toxicity studies indicate mutagenic potential (e.g., Salmonella microsome assay: 1 nmol/plate activity) and thermal decomposition risks (emission of NOx_x vapors). Researchers must use fume hoods, personal protective equipment (PPE), and monitor for airborne particulates. Mutagenicity data should inform biosafety protocols for in vitro studies .

    Q. How can researchers distinguish this compound from structurally similar nitro-PAHs during environmental analysis?

    • Methodology : Use reverse-phase HPLC coupled with UV-Vis detection (optimized for nitro-PAHs at 254 nm) or GC-MS with selective ion monitoring (SIM). Key diagnostic ions include m/z 268.24 (molecular ion) and fragment patterns unique to the 3,6-substitution .

    Advanced Research Questions

    Q. What experimental strategies resolve contradictions in reported mutagenicity data for this compound across different assay systems?

    • Methodology : Cross-validate findings using in vitro (Ames test, comet assay) and in silico (QSAR modeling) approaches. For instance, discrepancies in Salmonella TA98 vs. mammalian cell assays may arise from metabolic activation differences. Include S9 liver homogenate in protocols to assess metabolic influence .

    Q. How does the nitro-group positioning (3,6 vs. 2,10) in phenanthrene derivatives affect mutagenic potency and DNA adduct formation?

    • Methodology : Compare electronic properties (via DFT calculations) and steric effects using molecular docking simulations. Experimental validation involves synthesizing isomers and testing in TA100 strains. 2,10-dinitrophenanthrene shows higher mutagenicity due to enhanced intercalation potential, while 3,6-substitution may hinder DNA binding .

    Q. What methodologies optimize the environmental detection of this compound in complex matrices like soil or particulate matter?

    • Methodology : Combine pressurized liquid extraction (PLE) with silica gel cleanup to remove interfering PAHs. Quantify via isotope dilution mass spectrometry (IDMS) using 15N^{15}N-labeled analogs. Recovery rates >85% are achievable with 10% acetone in hexane as the extraction solvent .

    Q. How can researchers address low yields (<40%) in the nitration step of this compound synthesis?

    • Methodology : Optimize reaction kinetics by adjusting nitric acid concentration (70–90% v/v) and temperature (−5°C to 10°C). Monitor intermediates via TLC (silica gel, ethyl acetate/hexane 1:4). Post-reaction, employ column chromatography (gradient elution) or recrystallization (DMSO/water) to isolate pure product .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.